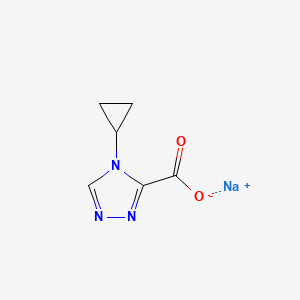

Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate

Description

Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate is a sodium salt derivative of a 1,2,4-triazole ring substituted with a cyclopropyl group at the 4-position and a carboxylate moiety at the 3-position. The cyclopropyl group introduces steric bulk and electronic effects due to ring strain, influencing reactivity and stability. Key characteristics include:

- Melting Point: ~230–233°C (for the 5-cyclopropyl analog) .

- Synthesis: Typically involves alkylation or substitution reactions on triazole precursors. For example, compound 15h (a cyclopropyl-substituted triazole) was converted to its sodium carboxylate via hydrolysis and neutralization .

- Applications: Triazole carboxylates are intermediates in pharmaceuticals (e.g., Ribavirin synthesis) and metal coordination chemistry .

Properties

IUPAC Name |

sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.Na/c10-6(11)5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSIASIHPOTBFC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NN=C2C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . For sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate, the cyclopropyl group is introduced through the reaction of cyclopropylamine with the triazole precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate belongs to the 1,2,4-triazole family, which has been extensively studied for its pharmacological properties. The compound exhibits a range of biological activities that make it a candidate for drug development.

Antifungal Activity

Triazole derivatives are known for their antifungal properties. Sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate has shown effectiveness against various fungal strains. A study highlighted its potential in treating fungal infections in warm-blooded animals and humans due to its fungicidal activity .

Antibacterial Properties

Research indicates that triazole compounds can act as antibacterial agents. Sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance its efficacy against resistant strains .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. Triazoles have been linked to anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

Sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate is also utilized in agriculture as a growth regulator and fungicide.

Growth Regulation

The compound has been reported to exhibit growth-regulating properties in plants. It influences various physiological processes such as seed germination and root development . This makes it a valuable agent in enhancing crop yields.

Fungicidal Activity

In agricultural settings, sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate is used to combat fungal pathogens that affect crops. Its application can lead to reduced crop losses and improved food security .

Material Science Applications

The unique chemical structure of sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate allows it to be incorporated into various materials.

Corrosion Inhibition

Triazoles are known for their ability to inhibit corrosion in metals. Sodium; 4-cyclopropyl-1,2,4-triazole-3-carboxylate can be used as a corrosion inhibitor in industrial applications due to its effectiveness in forming protective layers on metal surfaces .

Supramolecular Chemistry

The compound's ability to form hydrogen bonds makes it suitable for applications in supramolecular chemistry. It can be used to create complex structures with specific functionalities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

- Cyclopropyl vs. Methyl/Nitro Groups : The cyclopropyl group increases steric hindrance and thermal stability compared to methyl or nitro substituents. For example, the cyclopropyl analog has a higher melting point (230–233°C) than methyl 1H-1,2,4-triazole-3-carboxylate (185–186°C) .

- Solubility : Sodium salts (e.g., target compound) exhibit higher water solubility than ester derivatives (e.g., methyl or ethyl esters), critical for pharmaceutical formulations .

Biological Activity

Sodium;4-cyclopropyl-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their pharmacological significance. They exhibit a range of biological activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The structural versatility of triazoles allows for modifications that enhance their efficacy against various pathogens and diseases .

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to inhibit the synthesis of nucleic acids and proteins in bacteria and fungi. This inhibition disrupts cellular functions leading to cell death. Triazole derivatives have been shown to possess significant activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated various 1,2,4-triazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a triazole core exhibited minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL. Specifically, compounds with certain substituents showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Activity : Research has demonstrated that triazole derivatives can outperform traditional antifungal agents like fluconazole. For instance, some derivatives displayed MIC values as low as 0.0156 μg/mL against Candida albicans, indicating a potent antifungal capability .

Anticancer Activity

Mechanism of Action

This compound has also been investigated for its anticancer properties. The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways and the inhibition of cell proliferation .

Research Findings

- In Vitro Studies : Recent studies have shown that triazole derivatives exhibit significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and U-87 MG (glioblastoma). For example, specific derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents .

- Cytokine Modulation : In peripheral blood mononuclear cells (PBMC), certain triazole derivatives were found to decrease the production of pro-inflammatory cytokines like TNF-α by up to 60%. This suggests a dual role in both inhibiting tumor growth and modulating immune responses .

Data Summary

The following table summarizes key findings on the biological activity of this compound:

Q & A

Advanced Research Question

- DFT calculations : Gaussian or ORCA software predicts reaction transition states and intermediates (e.g., cyclopropyl ring strain effects).

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

- Cheminformatics platforms : PubChem and Reaxys databases provide analog reactivity data for SAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.